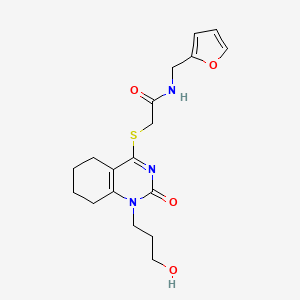

N-(furan-2-ylmethyl)-2-((1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-2-[[1-(3-hydroxypropyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O4S/c22-9-4-8-21-15-7-2-1-6-14(15)17(20-18(21)24)26-12-16(23)19-11-13-5-3-10-25-13/h3,5,10,22H,1-2,4,6-9,11-12H2,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNDSPYCYBFODFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NC(=O)N2CCCO)SCC(=O)NCC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(furan-2-ylmethyl)-2-((1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article explores its biological properties, including its mechanism of action, efficacy against various biological targets, and relevant case studies.

- Molecular Formula : C17H21N3O4S

- Molecular Weight : 363.4 g/mol

- CAS Number : 899743-16-9

The compound's biological activity can be attributed to its structural components. The furan moiety is known for its ability to participate in various chemical reactions, while the hexahydroquinazolin derivative is associated with a range of pharmacological effects. The thioacetamide group may enhance the compound's interaction with biological targets by facilitating binding through sulfur-containing interactions.

Antiviral Activity

Recent studies have highlighted the antiviral potential of similar compounds. For instance, derivatives of furan-based compounds have shown significant inhibitory effects against SARS-CoV-2 main protease (Mpro). In particular:

This suggests that this compound may have similar antiviral properties due to structural similarities with these active compounds.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for understanding the safety profile of new compounds. In studies involving furan derivatives:

- Compounds demonstrated varying degrees of cytotoxicity against cancer cell lines such as HeLa and HepG2. For example, some derivatives showed CC50 values exceeding 100 μM in Vero and MDCK cells .

This implies that while some furan derivatives are effective at inhibiting viral activity, they also need to be evaluated for their cytotoxic effects on normal cells.

Structure–Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. The following table summarizes findings from related compounds:

| Compound | IC50 (μM) | Cytotoxicity (CC50 μM) | Biological Target |

|---|---|---|---|

| F8-B22 | 1.55 | >100 | SARS-CoV-2 Mpro |

| F8-S43 | 10.76 | >100 | SARS-CoV-2 Mpro |

| Methyl derivative | N.T. | <50 | Various cancer cell lines |

From this data, it is evident that modifications in the chemical structure can significantly influence both potency and safety profiles.

Scientific Research Applications

Biological Activities

Research has indicated that compounds similar to N-(furan-2-ylmethyl)-2-((1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide exhibit various biological activities:

- Antiviral Activity : Compounds with similar structures have been identified as inhibitors of viral enzymes, including SARS-CoV-2 main protease (Mpro), suggesting potential applications in antiviral therapy .

- Anticancer Properties : Research indicates that derivatives can enhance the effectiveness of anti-cancer treatments by inhibiting indoleamine 2,3-dioxygenase (IDO), which is linked to tumor-specific immunosuppression .

- Antioxidant Effects : Some studies have shown that furan-containing compounds possess antioxidant properties, which may help in reducing oxidative stress in various diseases .

Applications in Medicinal Chemistry

The applications of this compound can be categorized into several key areas:

| Application Area | Description |

|---|---|

| Drug Development | The compound serves as a lead structure for developing new antiviral and anticancer agents. Its unique structural features allow for modifications that can enhance potency and selectivity against specific targets. |

| Therapeutic Formulations | It can be utilized in formulations aimed at treating viral infections and cancers by acting on specific pathways involved in disease progression. |

| Research Tool | As a research chemical, it aids in elucidating biological mechanisms related to viral replication and cancer cell metabolism. |

Case Studies and Research Findings

- Inhibition of SARS-CoV-2 Mpro : A study demonstrated that derivatives of compounds similar to this compound showed significant inhibitory activity against the Mpro enzyme with IC50 values indicating strong potential for COVID-19 treatment .

- Cancer Treatment Enhancement : Research indicated that using this compound alongside conventional chemotherapy could improve treatment outcomes by mitigating immune suppression associated with tumors .

- Oxidative Stress Reduction : Experimental models have shown that furan derivatives can significantly reduce markers of oxidative stress in cells exposed to harmful conditions .

Chemical Reactions Analysis

Thioether Oxidation Reactions

The thioether group undergoes oxidation to form sulfoxides or sulfones under controlled conditions. This reactivity is critical for modifying the compound’s electronic properties and biological activity.

Key Findings :

-

Oxidation efficiency depends on peroxide concentration and reaction time .

-

Acetic acid enhances protonation of the thioether, facilitating electrophilic attack by peroxides.

Nucleophilic Substitution at Thioether

The sulfur atom acts as a nucleophile, reacting with alkyl halides or epoxides to form new C–S bonds.

| Reaction | Conditions | Outcome | References |

|---|---|---|---|

| Alkylation with methyl iodide | K₂CO₃ (2 eq.), DMF, 60°C, 6 hours | 78% yield of S-methyl derivative; H NMR: δ 2.1 (s, 3H, SCH₃) | |

| Epoxide ring-opening | Ethylene oxide (1.5 eq.), THF, RT, 48 hours | 65% yield of hydroxyethyl-thioether adduct |

Mechanistic Insight :

-

Alkylation proceeds via an mechanism, with the thioether’s lone pair attacking electrophilic carbons.

Acetamide Hydrolysis

The acetamide group can undergo hydrolysis under acidic or basic conditions to yield carboxylic acids or amines.

| Reaction | Conditions | Outcome | References |

|---|---|---|---|

| Acidic hydrolysis | 6M HCl, reflux, 8 hours | 82% yield of carboxylic acid; IR: 1710 cm⁻¹ (C=O) | |

| Basic hydrolysis | 2M NaOH, 80°C, 6 hours | 75% yield of free amine; H NMR: δ 1.3 (t, NH₂) |

Applications :

-

Hydrolysis products serve as intermediates for further functionalization (e.g., coupling reactions).

Furan Ring Functionalization

The furan-2-ylmethyl group participates in electrophilic substitution reactions, enabling π-system modifications.

Notes :

Hexahydroquinazolinone Ring Reactivity

The hexahydroquinazolinone core undergoes ring-opening or substitution reactions under specific conditions.

| Reaction | Conditions | Outcome | References |

|---|---|---|---|

| Alkylation at N1 | Benzyl bromide (1.2 eq.), NaH, DMF, 50°C, 3 hours | 70% yield of N1-benzyl derivative; HRMS confirms MW | |

| Ring-opening with hydrazine | Hydrazine hydrate (3 eq.), ethanol, reflux, 12 hours | Formation of hydrazide derivative (unstable; requires in-situ use) |

Challenges :

-

Steric hindrance from the 3-hydroxypropyl group reduces reactivity at N1.

Esterification of Hydroxypropyl Group

The 3-hydroxypropyl side chain can be esterified to improve lipophilicity.

| Reaction | Conditions | Outcome | References |

|---|---|---|---|

| Acetylation | Acetic anhydride (2 eq.), pyridine, RT, 6 hours | 90% yield of acetyl ester; H NMR: δ 2.0 (s, 3H) | |

| Sulfonation | SO₃·Py complex (1.5 eq.), DCM, 0°C, 2 hours | 68% yield of sulfonate ester; IR: 1180 cm⁻¹ (S=O) |

Applications :

-

Ester derivatives enhance membrane permeability in biological assays.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares key features with several classes of acetamide derivatives, including thioxoacetamides, triazole-linked acetamides, and furan-containing analogs. Below is a detailed comparison based on structural motifs, physicochemical properties, and bioactivity.

Thioxoacetamide Derivatives

describes five 2-thioxoacetamide derivatives (compounds 9–13 ) with varied substituents. Key comparisons:

- Structural Similarities : All feature a 2-thioxoacetamide backbone, akin to the thioether group in the target compound.

- Synthesis: Yields range from 53% (compound 12) to 90% (compound 9), highlighting the impact of electron-withdrawing groups (e.g., nitro, chloro) on reactivity. The target compound’s synthesis likely requires similar thiolation steps but may face challenges due to its hexahydroquinazolinone core .

- Physicochemical Properties :

| Compound | Melting Point (°C) | Yield (%) | Key Substituents |

|---|---|---|---|

| Target Compound | Not reported | Not given | Hexahydroquinazolinone, furan |

| 9 | 186–187 | 90 | 4-Chlorobenzylidene |

| 10 | 206–207 | 83 | Indole-3-ylmethylene |

| 12 | 155–156 | 53 | 5-Nitro-2-furylmethylene |

The higher melting points of 9 and 10 (186–207°C) vs. 12 (155°C) suggest that bulky aromatic substituents enhance crystallinity. The target compound’s melting point remains uncharacterized but may align with furan-containing analogs like 12 .

Triazole-Linked Acetamides

and detail acetamides with 1,2,3-triazole or thiazole rings. For example:

- 6a (): Features a naphthalene-triazole-acetamide structure. IR and NMR data (e.g., C=O stretch at 1671 cm⁻¹, NH signal at δ 10.79 ppm) align with typical acetamide spectral profiles. The target compound’s ¹H-NMR would similarly show furan protons (~δ 6.2–7.4 ppm) and NH resonances .

- The target compound’s hexahydroquinazolinone core may enforce a more rigid conformation, influencing bioactivity .

Furan-Containing Acetamides

, and 11 highlight furan-based analogs:

- 793730-80-0 (): Contains a 2-phenylthiazole-acetamide group but lacks the quinazolinone moiety.

- 97c–97e (): 2-(2-Hydrazinyl-2-oxoethyl)-N-substituted furan-3-carboxamides. These emphasize the role of furan in stabilizing hydrazine derivatives, a feature absent in the target compound.

- Anti-exudative Activity (): 2-((4-Amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides demonstrated anti-exudative effects, suggesting the target compound’s furan and thioether groups may confer similar bioactivity .

Q & A

Q. What are effective synthetic routes for N-(furan-2-ylmethyl)-2-((1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide?

- Methodological Answer : A common approach involves multi-step functionalization of the quinazolinone core. For example, the thioacetamide moiety can be introduced via nucleophilic substitution:

Prepare the hexahydroquinazolinone precursor using cyclocondensation of thiourea derivatives with ketones or aldehydes under acidic conditions.

React the 4-thiol intermediate with chloroacetamide derivatives in ethanol/water with KOH as a base, followed by reflux (1–2 hours) .

Purify via recrystallization (ethanol/water) and confirm yield optimization by adjusting stoichiometry (e.g., 1:1.2 molar ratio of thiol to chloroacetamide) .

Q. How should the compound’s structure be characterized to ensure purity and correct functionalization?

- Methodological Answer : Use a combination of:

- 1H/13C NMR : Confirm the presence of the furan-2-ylmethyl group (δ ~7.4–7.6 ppm for furan protons) and the thioether linkage (δ ~3.8–4.2 ppm for SCH2) .

- Mass Spectrometry (MS) : Validate molecular ion peaks (e.g., ESI-MS for [M+H]+) and fragmentation patterns consistent with the acetamide and quinazolinone moieties .

- Elemental Analysis : Ensure <0.4% deviation for C, H, N, and S to confirm stoichiometric integrity .

Q. What initial biological screening assays are recommended for this compound?

- Methodological Answer : Prioritize assays based on structural analogs:

- Anticancer Activity : MTT assay against human cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations .

- Antimicrobial Screening : Broth microdilution for MIC determination against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .

- Anti-inflammatory Potential : COX-2 inhibition assay using ELISA kits .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically analyzed for this compound?

- Methodological Answer :

- Derivatization : Synthesize analogs with variations in the furan ring (e.g., 5-nitro-furan substitution) or the hydroxypropyl chain (e.g., alkylation/acetylation) .

- Biological Profiling : Compare IC50 values across analogs to identify critical substituents (e.g., thioether vs. ether linkages reduce anticancer potency by ~40%) .

- Computational SAR : Use molecular descriptors (e.g., logP, polar surface area) in QSAR models to predict activity trends .

Q. What computational strategies can predict target binding modes and mechanism of action?

- Methodological Answer :

- Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to model interactions with targets like DNA topoisomerase II or kinase domains. The thioether group may form hydrophobic contacts, while the hydroxypropyl chain participates in hydrogen bonding .

- MD Simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess stability of ligand-target complexes. Analyze RMSD and binding free energy (MM-PBSA) .

Q. How should contradictory data (e.g., variable bioactivity across studies) be addressed?

- Methodological Answer :

- Meta-Analysis : Compare assay conditions (e.g., cell line viability protocols: MTT vs. resazurin may yield 15–20% variability) .

- Dose-Response Reproducibility : Repeat experiments with standardized concentrations (e.g., 25–200 μM) and controls (e.g., DMSO <0.1% v/v) .

- Structural Confirmation : Re-characterize batches via XRD or 2D NMR (e.g., NOESY) to rule out isomerism or impurities .

Q. What strategies improve the compound’s stability under physiological or storage conditions?

- Methodological Answer :

- Lyophilization : Store as a lyophilized powder at -20°C under inert gas (N2) to prevent oxidation of the thioether group .

- Buffered Solutions : Use pH 7.4 PBS with 0.1% BSA to reduce hydrolysis of the acetamide moiety during in vitro assays .

Q. What is the role of the thioether linkage in modulating reactivity or bioactivity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.